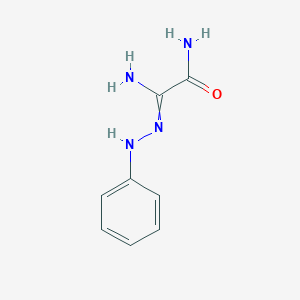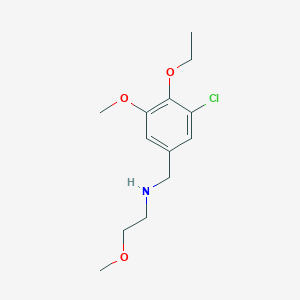![molecular formula C12H20N2O B503760 [2-(Diméthylamino)éthyl][(3-méthoxyphényl)méthyl]amine CAS No. 827328-29-0](/img/structure/B503760.png)
[2-(Diméthylamino)éthyl][(3-méthoxyphényl)méthyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine is a chemical compound with the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol . It is also known by its IUPAC name, N1-(3-methoxybenzyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine . This compound is characterized by the presence of a dimethylamino group and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Applications De Recherche Scientifique
[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
It’s known that the presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This could potentially be a similar mechanism for this compound.
Biochemical Pathways
Similar compounds have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as poly(2-(dimethylamino)ethyl methacrylate) (pdmaema), have been synthesized and used in drug delivery systems . These compounds have been found to form nanosized micelles in aqueous media, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Similar compounds, such as pdmaema, have been found to be responsive to changes in ph and temperature . This suggests that the action of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine could potentially be influenced by environmental factors such as pH and temperature.
Méthodes De Préparation
The synthesis of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine typically involves the reaction of 3-methoxybenzyl chloride with N,N-dimethylethylenediamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine include:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Bis[2-(dimethylamino)ethyl]ether: An industrial liquid chemical used principally as an amine catalyst.
Tris[2-(dimethylamino)ethyl]amine: An aliphatic tertiary amine used in atom transfer radical polymerization (ATRP).
The uniqueness of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)8-7-13-10-11-5-4-6-12(9-11)15-3/h4-6,9,13H,7-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQLSZFTTPDIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-yn-1-amine](/img/structure/B503677.png)
![4-(2-{[(3-Methyl-2-thienyl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B503679.png)
![N-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503680.png)

![2-(2-Chloro-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503682.png)
![({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B503685.png)
![N-(3-ethoxy-4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503689.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B503690.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503693.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503696.png)
![N-tert-butyl-2-{4-[(cyclopropylamino)methyl]phenoxy}acetamide](/img/structure/B503697.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B503698.png)


